molecular formula C17H18N2O3S B2531423 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole CAS No. 419539-08-5

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole

Cat. No.: B2531423
CAS No.: 419539-08-5
M. Wt: 330.4
InChI Key: QZZCEGLBNGPJEN-UHFFFAOYSA-N
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Description

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic organic compound with a molecular formula of C17H18N2O3S. This compound is characterized by the presence of an ethoxynaphthalene group, a sulfonyl group, and an imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Preparation Methods

The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxynaphthalene and 2-ethylimidazole.

    Sulfonylation: The 4-ethoxynaphthalene is sulfonylated using a sulfonyl chloride reagent under acidic conditions to form 4-ethoxynaphthalen-1-ylsulfonyl chloride.

    Coupling Reaction: The 4-ethoxynaphthalen-1-ylsulfonyl chloride is then reacted with 2-ethylimidazole in the presence of a base such as triethylamine to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole can be compared with other similar compounds, such as:

    1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-isopropyl-1H-imidazole: This compound has a similar structure but with an isopropyl group instead of an ethyl group, leading to differences in chemical reactivity and biological activity.

    1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole: The presence of a methoxy group instead of an ethoxy group can affect the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-17-18-11-12-19(17)23(20,21)16-10-9-15(22-4-2)13-7-5-6-8-14(13)16/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZCEGLBNGPJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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